molecular formula C22H32O3 B1241863 Strongylin A

Strongylin A

Cat. No. B1241863
M. Wt: 344.5 g/mol
InChI Key: AHDRBWCUVQGBTR-DNEUNLEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strongylin A is a sesquiterpenoid that is 1,2,3,4,4a,5,6,7,7a,8-decahydrobenzo[d]xanthene substituted by a hydroxy group at position 12, methyl groups at positions 4, 4, 7 and 7a and a methoxy group at position 9 (the 4aS,7S,7aR,13aS stereoisomer). Isolated from Strongylophora hartmani, it exhibits activity against the influenza virus. It has a role as a metabolite, an antineoplastic agent and an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor. It is a member of phenols, an aromatic ether, a sesquiterpenoid and an organic heterotetracyclic compound.

Scientific Research Applications

Antiviral and Antitumor Applications

Strongylin A, extracted from the marine sponge Strongylophora hartmani, demonstrates significant antiviral and antitumor properties. This compound, along with its acetate derivative, exhibits activity against the P-388 tumor cell line and influenza strain PR-8 in vitro assays, highlighting its potential for therapeutic applications in oncology and virology (Wright, Rueth, & Cross, 1991).

Synthetic Approaches

The complex structure of Strongylin A has inspired efforts in synthetic chemistry. Kamishima, Kikuchi, and Katoh (2013) achieved the first total synthesis of (+)-Strongylin A, establishing its absolute configuration. This synthesis, involving key steps like stereocontrolled hydrogenation and coupling of decalin segment with an aromatic moiety, opens avenues for producing this compound in larger quantities, which is crucial for further biological and pharmacological studies (Kamishima, Kikuchi, & Katoh, 2013).

Antibiotic Potential

Strongylin A has been identified as part of a family of tetracyclic meroterpenoids, which includes compounds like stachyflin and aureol. These compounds have attracted attention due to their unique structures and diverse biological properties. Research by Wildermuth et al. (2017) indicates that Strongylin A shows potent antibiotic activity against methicillin-resistant Staphylococcus aureus, suggesting its potential as a novel antibiotic agent (Wildermuth et al., 2017).

properties

Product Name

Strongylin A

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(1S,10R,11S,14S)-7-methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol

InChI

InChI=1S/C22H32O3/c1-14-7-10-18-20(2,3)11-6-12-22(18)21(14,4)13-15-17(24-5)9-8-16(23)19(15)25-22/h8-9,14,18,23H,6-7,10-13H2,1-5H3/t14-,18-,21+,22-/m0/s1

InChI Key

AHDRBWCUVQGBTR-DNEUNLEDSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@]3([C@@]1(CC4=C(C=CC(=C4O3)O)OC)C)CCCC2(C)C

Canonical SMILES

CC1CCC2C(CCCC23C1(CC4=C(C=CC(=C4O3)O)OC)C)(C)C

synonyms

strongylin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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